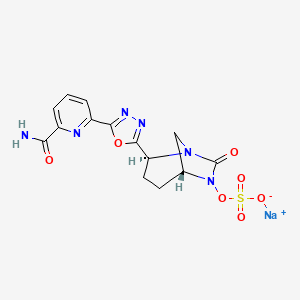

Antibacterial agent 46

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H13N6NaO7S |

|---|---|

Molecular Weight |

432.35 g/mol |

IUPAC Name |

sodium [(2S,5R)-2-[5-(6-carbamoyl-2-pyridinyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C14H14N6O7S.Na/c15-11(21)8-2-1-3-9(16-8)12-17-18-13(26-12)10-5-4-7-6-19(10)14(22)20(7)27-28(23,24)25;/h1-3,7,10H,4-6H2,(H2,15,21)(H,23,24,25);/q;+1/p-1/t7-,10+;/m1./s1 |

InChI Key |

QFTJTWCPTIXMMW-QJVKKXMWSA-M |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=NC(=CC=C4)C(=O)N.[Na+] |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=NC(=CC=C4)C(=O)N.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling "Antibacterial Agent 46": A Fragmented Identity in Scientific Literature

The term "Antibacterial agent 46" does not refer to a single, universally recognized compound. Instead, it appears in various scientific contexts, often as a placeholder or a component within a broader study, making a comprehensive analysis of its mechanism of action challenging. Research into this term reveals its association with a patented compound, as well as its use in describing components of antibacterial coatings and primers. This report synthesizes the available information to provide a clearer picture of what "this compound" may refer to in different research and development settings.

A Patented Compound of Interest

"this compound" in Material Science

In the field of biomaterials, the term "antibacterial agent" is sometimes used more generically. For instance, studies on antibacterial coatings have explored the use of various functional molecules. One such study mentions chlorhexidine (CHX) as a commonly used antibacterial agent in the context of creating bioactive interfaces on parylene coatings.[2] While not explicitly named "this compound," this highlights the use of established antibacterial compounds in developing new materials.

Similarly, research on antibacterial primers for dental applications has incorporated silver (Ag) as a potent antibacterial agent.[3] Silver ions are known to inactivate vital bacterial enzymes and disrupt DNA replication, leading to cell death.[3] These studies demonstrate a strategy of incorporating known antibacterial agents into materials to confer antimicrobial properties.

Other Mentions in Literature

The term "this compound" also appears in studies exploring natural and synthetic compounds. For example, methyl benzoate has been identified as an antibacterial agent effective against Gram-negative bacteria.[4] Another compound, nonanal, is documented to function as an antibacterial agent by inducing changes in bacterial membrane permeability.[5] Furthermore, derivatives of 5-(4-Chlorophenyl)-7-(3,4-Dimethyl Phenyl)-2-oxo-2H-Pyrano[2,3-b]Pyridine have been synthesized and evaluated for their antibacterial activities.

These instances underscore the broad application of the term "antibacterial agent" to a wide array of chemical entities with diverse mechanisms of action.

The Challenge of a Unified Mechanism of Action

Given the fragmented and varied use of the term "this compound," it is not possible to delineate a single, core mechanism of action. The specific mechanism is entirely dependent on the chemical nature of the agent , which could range from a patented small molecule to well-established antimicrobial compounds like chlorhexidine or silver.

To provide a detailed technical guide as requested, a more specific identifier for the "this compound" of interest is required. Without this specificity, any attempt to describe its mechanism of action, quantitative data, experimental protocols, and associated signaling pathways would be speculative and lack the scientific rigor required by researchers, scientists, and drug development professionals.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of antibacterial primers with quaternary ammonium and nano-silver on S. mutans impregnated in human dentin blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

In Vitro Antibacterial Spectrum of "Antibacterial Agent 46" (Exemplified by Ciprofloxacin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of a representative broad-spectrum antibiotic, exemplified by Ciprofloxacin. The data, protocols, and mechanistic pathways detailed herein serve as a comprehensive resource for research and development in the field of antibacterial agents.

Introduction to Antibacterial Agent 46 (Ciprofloxacin as a model)

Ciprofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] It exhibits potent bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3] This interference with critical DNA processes leads to bacterial cell death.[4]

Quantitative In Vitro Antibacterial Spectrum

The in vitro activity of an antibacterial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[5] The following tables summarize the MIC values of Ciprofloxacin against a panel of clinically relevant bacterial species. These values are indicative of the agent's potency and spectrum of activity.

Table 1: In Vitro Activity of Ciprofloxacin against Gram-Negative Bacteria

| Bacterial Species | MIC (µg/mL) Range |

| Escherichia coli | 0.013 - 0.08[6] |

| Pseudomonas aeruginosa | 0.15[6] |

| Haemophilus influenzae | ≤ 1 (Susceptible) |

| Klebsiella pneumoniae | ≤ 1 (Susceptible) |

| Moraxella catarrhalis | ≤ 1 (Susceptible) |

| Proteus mirabilis | ≤ 1 (Susceptible) |

Note: Interpretive criteria for susceptible, intermediate, and resistant categories are established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For many Enterobacteriaceae, an MIC of ≤1 µg/mL is considered susceptible to Ciprofloxacin.[7]

Table 2: In Vitro Activity of Ciprofloxacin against Gram-Positive Bacteria

| Bacterial Species | MIC (µg/mL) Range |

| Staphylococcus aureus (Methicillin-susceptible) | 0.6[6] |

| Staphylococcus epidermidis | ≤ 1 (Susceptible) |

| Streptococcus pneumoniae | 0.12 - 2.0 |

| Enterococcus faecalis | 0.25 - 2.0 |

Note: Ciprofloxacin is generally less effective against Gram-positive bacteria compared to newer fluoroquinolones.[1]

Detailed Experimental Protocols

The determination of MIC values is a critical component of assessing an antibacterial agent's in vitro efficacy. The following are detailed protocols for two standard methods: Broth Microdilution and Agar Dilution.[5][8]

3.1 Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibacterial agent in a liquid growth medium.[9] It is commonly performed in 96-well microtiter plates for high-throughput analysis.[10]

Experimental Steps:

-

Preparation of Antibacterial Agent Stock Solution: A stock solution of the antibacterial agent is prepared by dissolving a known weight of the compound in a suitable solvent to achieve a high concentration.

-

Preparation of Dilution Series: The stock solution is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate to obtain a range of concentrations.[10]

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Each well containing the diluted antibacterial agent is inoculated with the standardized bacterial suspension.[11] Control wells, including a growth control (no antibacterial agent) and a sterility control (no bacteria), are also included.

-

Incubation: The microtiter plate is incubated at a specified temperature (usually 35-37°C) for 16-20 hours.[5]

-

Interpretation of Results: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth (turbidity) of the microorganism.[9]

3.2 Agar Dilution Method

The agar dilution method is considered a gold standard for susceptibility testing.[8] It involves incorporating the antibacterial agent into an agar medium, upon which the test organisms are inoculated.

Experimental Steps:

-

Preparation of Antibacterial Agent Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing twofold serial dilutions of the antibacterial agent are prepared.[8] This is done by adding the appropriate volume of the antibacterial stock solution to molten agar before pouring the plates.[12] A control plate without any antibacterial agent is also prepared.

-

Inoculum Preparation: Bacterial inocula are prepared as described for the broth microdilution method.

-

Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of the agar plates, with multiple strains being tested on a single plate.[8]

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.[8]

-

Interpretation of Results: The MIC is the lowest concentration of the antibacterial agent that completely inhibits the visible growth of the bacteria on the agar surface.[8]

Visualizations: Workflows and Mechanisms

4.1 Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of an antibacterial agent.

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 3. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Agar dilution - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. m.youtube.com [m.youtube.com]

"Antibacterial agent 46" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 46 is a novel synthetic compound identified as a potent antibacterial agent. It belongs to the class of 1,6-diazabicyclo[3.2.1]octan-7-one derivatives. This class of molecules is of significant interest in the field of antibacterial research due to their primary mechanism of action as β-lactamase inhibitors. By neutralizing the bacterial defense mechanism of β-lactamase enzymes, these compounds can restore the efficacy of β-lactam antibiotics against resistant bacterial strains. This technical guide provides a comprehensive overview of the chemical structure, properties, and available data on this compound.

Chemical Structure and Properties

This compound is the internal designation for the compound with the chemical name (2S,5R)-7-oxo-N-((S)-pyrrolidin-3-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide .

Chemical Structure:

![Chemical structure of (2S,5R)-7-oxo-N-((S)-pyrrolidin-3-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=133080588&t=l)

Figure 1: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉N₅O₇S | [1] |

| Molecular Weight | 393.38 g/mol | [1] |

| IUPAC Name | (2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | [1] |

| CAS Number | 1452461-36-7 | [2] |

Antibacterial Properties and Mechanism of Action

Antibacterial Spectrum

While specific antibacterial activity data for this compound is not publicly available in the reviewed literature, compounds of the diazabicyclooctane (DBO) class are known to exhibit potent activity against a wide range of Gram-negative bacteria that produce serine β-lactamases.

Mechanism of Action

The primary mechanism of action for this compound and other DBO derivatives is the inhibition of bacterial β-lactamase enzymes.[3][4][5] These enzymes are a major cause of bacterial resistance to β-lactam antibiotics such as penicillins and cephalosporins.

-

Covalent Bonding: DBOs act as serine β-lactamase inhibitors by forming a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase.[3]

-

Inhibition of Penicillin-Binding Proteins (PBPs): Some DBOs also exhibit intrinsic antibacterial activity by inhibiting Penicillin-Binding Proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[3] OP0595, a related DBO, was found to inhibit PBP2 in several Enterobacteriaceae.[3]

-

"Enhancer" Effect: Certain DBOs can act as "enhancers" for β-lactam antibiotics, potentiating their activity even in the absence of β-lactamase production.[3] This synergistic effect is thought to occur when the DBO and the β-lactam agent target different PBPs.[3]

The proposed mechanism of action is visualized in the signaling pathway diagram below.

References

- 1. [(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | C12H19N5O7S | CID 133080588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,5R)-7-oxo-N-[pyrrolidin-3-yloxy]-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | 1452461-36-7 [m.chemicalbook.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Derivation of "Antibacterial Agent 46"

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Antibacterial agent 46," identified as a 1,6-diazabicyclo[3.2.1]octan-7-one derivative from patent WO2013030735A1, represents a class of potent β-lactamase inhibitors. These agents are crucial in combating bacterial resistance by protecting β-lactam antibiotics from degradation by bacterial β-lactamase enzymes. This guide provides a comprehensive overview of the synthesis, mechanism of action, and evaluation of "this compound" and its derivatives. While the specific experimental protocol and quantitative data for "this compound" from the cited patent are not publicly available, this document outlines the general synthetic strategies for this class of compounds, standard experimental protocols for their evaluation, and their established mechanism of action.

Introduction

The rise of antibiotic resistance is a critical global health threat. A primary mechanism of resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a key strategy to overcome this resistance. "this compound" belongs to the diazabicyclooctane class of non-β-lactam β-lactamase inhibitors, which includes the clinically successful drug avibactam. This guide will delve into the technical aspects of the synthesis and evaluation of this important class of antibacterial agents.

Synthesis of 1,6-Diazabicyclo[3.2.1]octan-7-one Derivatives

While the precise synthesis protocol for "this compound" as detailed in "example 9" of patent WO2013030735A1 is not accessible in public databases, the general synthetic routes for analogous 1,6-diazabicyclo[3.2.1]octan-7-one derivatives, such as avibactam, are well-documented. These multi-step syntheses typically involve the construction of the core bicyclic ring system followed by functional group manipulations to introduce the desired substituents.

A representative synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for 1,6-diazabicyclo[3.2.1]octan-7-one derivatives.

Quantitative Data Presentation

Specific quantitative data for "this compound" is not available. However, for the purpose of illustrating the expected data presentation for such a compound, the following table summarizes representative Minimum Inhibitory Concentration (MIC) values for a similar diazabicyclooctane β-lactamase inhibitor in combination with a β-lactam antibiotic against various bacterial strains.

| Bacterial Strain | β-Lactamase Produced | MIC of β-Lactam Antibiotic Alone (µg/mL) | MIC of β-Lactam Antibiotic + Inhibitor (µg/mL) |

| Escherichia coli ATCC 25922 | None | ≤1 | ≤1 |

| Klebsiella pneumoniae (ESBL) | CTX-M-15 | >64 | 2 |

| Klebsiella pneumoniae (KPC) | KPC-2 | >64 | 4 |

| Pseudomonas aeruginosa | AmpC | 16 | 4 |

Note: The data presented in this table is representative of the activity of diazabicyclooctane inhibitors and is not the actual data for "this compound".

Experimental Protocols

General Synthesis of a 1,6-Diazabicyclo[3.2.1]octan-7-one Derivative (Illustrative)

The following is a generalized, illustrative protocol for a key step in the synthesis of a diazabicyclooctane core, based on published procedures for similar molecules.

Step: Cyclization to form the bicyclic core

-

To a solution of the linear amino-piperidine precursor (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a dehydrating agent or a coupling agent (e.g., a carbodiimide).

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature or elevated temperature) for a specified period (e.g., 12-24 hours), and the reaction progress is monitored by a suitable analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove by-products and unreacted starting materials.

-

The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired diazabicyclooctanone core.

-

The structure and purity of the product are confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.

Broth Microdilution Method

-

A two-fold serial dilution of the test compound (e.g., "this compound" alone or in combination with a β-lactam antibiotic) is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Each well is inoculated with a standardized suspension of the test bacterium (approximately 5 x 10⁵ colony-forming units (CFU)/mL).

-

Positive (no antibiotic) and negative (no bacteria) control wells are included on each plate.

-

The plates are incubated at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Mechanism of Action: β-Lactamase Inhibition

"this compound," as a 1,6-diazabicyclo[3.2.1]octan-7-one derivative, functions as a β-lactamase inhibitor. It does not typically possess significant intrinsic antibacterial activity. Instead, it acts to protect co-administered β-lactam antibiotics from enzymatic degradation by bacterial β-lactamases.

The mechanism involves the inhibitor binding to the active site of the β-lactamase enzyme. This binding can be reversible or irreversible, but it effectively prevents the enzyme from hydrolyzing the β-lactam ring of the partner antibiotic. This allows the β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs) in the bacterial cell wall, and exert its bactericidal effect.

Caption: Mechanism of action of a β-lactamase inhibitor like "this compound".

Conclusion

"this compound" and its derivatives represent a promising class of compounds for combating antibiotic resistance. While specific details regarding the synthesis and quantitative activity of "this compound" remain proprietary within patent literature, this guide provides a robust framework for understanding the core scientific principles behind these molecules. The generalized synthetic strategies, standard evaluation protocols, and the well-established mechanism of action of diazabicyclooctane β-lactamase inhibitors offer valuable insights for researchers and professionals in the field of drug development. Further public disclosure of the detailed data from the originating patent would be highly beneficial for the scientific community to fully evaluate the potential of this specific agent.

Target Identification of Antibacterial Agent 46 in Bacteria: A Technical Guide

This guide provides an in-depth overview of the methodologies and experimental workflows for identifying the molecular target of a novel synthetic antibacterial compound, designated as "Agent 46." The strategies outlined here are based on established principles in antibacterial drug discovery and are intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The initial characterization of Agent 46 involves determining its spectrum of activity and potency against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth, is a key metric.

Table 1: In Vitro Antibacterial Activity of Agent 46

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | Gram-Negative | 0.5 |

| Pseudomonas aeruginosa PAO1 | Gram-Negative | 8 |

| Klebsiella pneumoniae ATCC 700603 | Gram-Negative | 1 |

| Staphylococcus aureus ATCC 29213 | Gram-Positive | 0.25 |

| Streptococcus pneumoniae ATCC 49619 | Gram-Positive | 0.125 |

| Enterococcus faecalis ATCC 29212 | Gram-Positive | 2 |

Experimental Protocols for Target Identification

A multi-pronged approach is essential for robust target identification. Here, we detail three key experimental strategies: affinity-based proteomics, genetics-based resistance studies, and biochemical validation.

This method identifies the direct binding partner(s) of Agent 46 from a complex mixture of cellular proteins.

Methodology:

-

Synthesis of Affinity Probe: Synthesize a derivative of Agent 46 containing a linker arm and a reactive group (e.g., an alkyne or azide for click chemistry) suitable for immobilization on a solid support.

-

Immobilization: Covalently attach the Agent 46 derivative to activated sepharose beads (e.g., NHS-activated or epoxy-activated).

-

Preparation of Bacterial Lysate:

-

Grow the susceptible bacterial strain (e.g., S. aureus ATCC 29213) to mid-log phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the cells using mechanical disruption (e.g., bead beating or sonication) in a lysis buffer containing protease inhibitors.

-

Clarify the lysate by ultracentrifugation to remove insoluble debris.

-

-

Affinity Pull-down:

-

Incubate the clarified lysate with the Agent 46-immobilized beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate lysate with underivatized beads.

-

Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Proteomic Analysis:

-

Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

-

Excise unique protein bands that appear in the Agent 46 lane but not the control lane.

-

Perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Identify the proteins by searching the peptide fragmentation data against the bacterium's protein database.

-

This genetic approach identifies the target by finding mutations in the gene encoding the target protein that confer resistance to Agent 46.

Methodology:

-

Selection of Resistant Mutants:

-

Grow a large culture of a susceptible bacterial strain (e.g., S. aureus ATCC 29213) to stationary phase.

-

Plate a high density of cells (e.g., 10^9 to 10^10 CFU) onto agar plates containing Agent 46 at a concentration 4-8 times the MIC.

-

Incubate the plates for 48-72 hours.

-

Isolate colonies that grow on these plates, as they represent spontaneous resistant mutants.

-

-

Confirmation of Resistance:

-

Re-streak the isolated colonies on antibiotic-free media.

-

Determine the MIC of Agent 46 for each putative mutant to confirm the resistant phenotype.

-

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the confirmed resistant mutants and the wild-type parent strain.

-

Whole-Genome Sequencing (WGS):

-

Perform next-generation sequencing (NGS) on the genomic DNA of both the mutant and wild-type strains.

-

Align the sequencing reads to the reference genome of the parent strain.

-

-

Variant Calling and Analysis:

-

Identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are present in the resistant mutants but not in the wild-type parent.

-

Prioritize non-synonymous mutations in coding regions that are common across independently isolated mutants. The gene(s) harboring these mutations are strong candidates for encoding the target of Agent 46.

-

Once a putative target is identified (e.g., a specific enzyme), its interaction with Agent 46 must be validated biochemically. Assuming the target identified is DNA Gyrase, the following assay can be used.

Methodology (DNA Gyrase Supercoiling Assay):

-

Purification of Target Enzyme: Overexpress and purify the DNA Gyrase (subunits GyrA and GyrB) from the target bacterium.

-

Assay Components:

-

Relaxed plasmid DNA (substrate)

-

Purified DNA Gyrase

-

Assay buffer (containing ATP and MgCl2)

-

Agent 46 at various concentrations.

-

-

Reaction Setup:

-

In a microfuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of Agent 46.

-

Initiate the reaction by adding a pre-determined amount of DNA Gyrase.

-

Incubate the reaction at the optimal temperature (e.g., 37°C) for a set time (e.g., 60 minutes).

-

-

Analysis of Results:

-

Stop the reaction by adding a stop buffer (containing SDS and proteinase K).

-

Resolve the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

-

Inhibition of the supercoiling activity by Agent 46 will be observed as a decrease in the amount of supercoiled DNA compared to the no-drug control. The concentration of Agent 46 that inhibits 50% of the enzyme's activity (IC50) can be determined.

-

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the logical flow of the target identification process and the proposed mechanism of action for Agent 46.

Caption: Workflow for target identification using Affinity Chromatography-Mass Spectrometry (AC-MS).

Caption: Logical workflow for resistance-based target identification.

Caption: Proposed mechanism of action of Agent 46 targeting DNA Gyrase.

The Pharmacokinetic and Pharmacodynamic Profile of Ceftazidime-Avibactam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The development of novel antibacterial agents that can overcome existing resistance mechanisms is a critical area of research. Ceftazidime-avibactam is a combination antibiotic that pairs a third-generation cephalosporin, ceftazidime, with a novel, non-β-lactam β-lactamase inhibitor, avibactam. This combination effectively restores the activity of ceftazidime against a broad spectrum of β-lactamase-producing bacteria, including those expressing extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC-type β-lactamases.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ceftazidime-avibactam, intended for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics

The pharmacokinetic properties of ceftazidime and avibactam are well-matched for co-administration, with both compounds exhibiting similar half-lives of approximately 2-3 hours.[3][4] Both drugs are primarily eliminated through renal excretion.[3][4][5][6]

Absorption and Distribution

Ceftazidime-avibactam is administered intravenously, leading to immediate and complete bioavailability. The volume of distribution at steady state is approximately 17 L for ceftazidime and 22.2 L for avibactam.[3] Both components exhibit low plasma protein binding, with less than 10% for ceftazidime and between 5.7% and 8.2% for avibactam.[3]

Metabolism and Excretion

Neither ceftazidime nor avibactam undergoes significant metabolism in the body.[3][6][7] Both compounds are primarily excreted unchanged in the urine.[3][6][7][8][9] Approximately 80-90% of a ceftazidime dose is recovered in the urine, and about 97% of an avibactam dose is excreted via the kidneys.[6][7][8] The clearance of both drugs is highly dependent on renal function, with creatinine clearance being a key covariate influencing their elimination.[10][11]

Table 1: Summary of Key Pharmacokinetic Parameters for Ceftazidime and Avibactam in Healthy Adults

| Parameter | Ceftazidime | Avibactam | Reference(s) |

| Administration | Intravenous | Intravenous | General Knowledge |

| Protein Binding | < 10% | 5.7% - 8.2% | [3] |

| Volume of Distribution (Vd) | ~17 L | ~22.2 L | [3] |

| Metabolism | Not significantly metabolized | Not significantly metabolized | [3][6][7] |

| Primary Route of Excretion | Renal | Renal | [3][6][7][8][9] |

| Elimination Half-life (t½) | ~2.7-3.0 hours | ~2.7-3.0 hours | [3] |

| Clearance (CL) | ~7 L/h | ~12 L/h | [3] |

Pharmacodynamics

The pharmacodynamic profile of ceftazidime-avibactam is characterized by the synergistic action of its two components, leading to potent bactericidal activity against a wide range of Gram-negative pathogens.

Mechanism of Action

Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[8][12][13] This binding prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[13] Avibactam is a potent inhibitor of a broad range of serine β-lactamases, including Ambler class A (e.g., ESBLs, KPCs), class C (e.g., AmpC), and some class D enzymes.[3][14] It protects ceftazidime from degradation by these enzymes, restoring its antibacterial activity.[3]

References

- 1. emerypharma.com [emerypharma.com]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Ceftazidime‐Avibactam Population Pharmacokinetic Modeling and Pharmacodynamic Target Attainment Across Adult Indications and Patient Subgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Automatic procedures for measuring post-antibiotic effect and determining random errors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. Pharmacokinetic and Pharmacodynamic Analysis of Ceftazidime/Avibactam in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. actascientific.com [actascientific.com]

An In-Depth Technical Guide to Antibacterial Agent 46: A Novel β-Lactamase Inhibitor

Introduction

Antibacterial agent 46 is a novel, potent inhibitor of β-lactamase enzymes, discovered and described in patent WO2013030735A1.[1] Chemically identified as (2S,5R)-7-oxo-N-piperidin-4-yl-6-(sulfoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, this compound belongs to the diazabicyclooctane class of non-β-lactam β-lactamase inhibitors. Its primary mechanism of action involves the inactivation of bacterial β-lactamase enzymes, which are a major cause of resistance to β-lactam antibiotics. By inhibiting these enzymes, this compound restores the efficacy of co-administered β-lactam antibiotics against otherwise resistant bacterial strains. This technical guide provides a comprehensive overview of the discovery, origin, synthesis, and antibacterial properties of this promising agent.

Discovery and Origin

This compound was first disclosed by Wockhardt in patent application WO2013030735A1, with the specific compound being detailed in example 9.[1] The development of this agent is rooted in the ongoing effort to combat the growing threat of antibiotic resistance. The core structure, a 1,6-diazabicyclo[3.2.1]octan-7-one ring system, was designed as a stable and effective scaffold for β-lactamase inhibition. The discovery process involved the synthesis and screening of a library of derivatives of this core structure to identify compounds with optimal inhibitory activity and pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound is presented below:

Chemical Name: (2S,5R)-7-oxo-N-piperidin-4-yl-6-(sulfoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

CAS Number: 1426572-51-1

Molecular Formula: C₁₂H₁₉N₄O₆S

Molecular Weight: 363.37 g/mol

The structure features a bicyclic core with a urea moiety, a sulfate group, and a carboxamide side chain linked to a piperidine ring. The sulfate group is crucial for its mechanism of action, mimicking the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics by serine β-lactamases.

Mechanism of Action

This compound functions as a covalent inhibitor of serine β-lactamases. The proposed mechanism involves the following steps:

-

Non-covalent Binding: The agent initially binds to the active site of the β-lactamase enzyme.

-

Acylation: The serine residue in the active site of the enzyme attacks the carbonyl group of the diazabicyclooctanone ring, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.

-

Enzyme Inactivation: This covalent modification effectively inactivates the β-lactamase, preventing it from hydrolyzing and inactivating β-lactam antibiotics.

This mechanism allows this compound to protect β-lactam antibiotics from degradation, thereby restoring their antibacterial activity.

Experimental Protocols

Synthesis of this compound

The synthesis of (2S,5R)-7-oxo-N-piperidin-4-yl-6-(sulfoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is detailed in patent WO2013030735A1. A general synthetic scheme is outlined below. Please refer to the patent for specific reaction conditions and reagent quantities.

Diagram of the General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Detailed Steps (Illustrative):

-

Coupling Reaction: A protected form of (2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid is coupled with a protected 4-aminopiperidine derivative using a suitable coupling agent (e.g., HATU, HOBt/EDCI) in an appropriate solvent (e.g., DMF, DCM).

-

Deprotection: The protecting group on the piperidine nitrogen (e.g., Boc) is removed under acidic conditions (e.g., TFA in DCM).

-

Sulfation: The hydroxyl group at the 6-position of the diazabicyclooctane core is sulfated using a sulfating agent such as a sulfur trioxide-pyridine complex or sulfur trioxide-DMF complex.

-

Final Deprotection and Purification: Any remaining protecting groups are removed, and the final compound is purified using techniques such as preparative HPLC or crystallization to yield this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound in combination with a β-lactam antibiotic is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Diagram of the MIC Determination Workflow

Caption: Workflow for MIC determination.

Protocol:

-

A series of two-fold dilutions of the β-lactam antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

This compound is added to each well at a fixed concentration (e.g., 4 µg/mL).

-

Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is recorded as the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth of the bacteria.

Quantitative Data

The following table summarizes the reported in vitro activity of a β-lactam antibiotic (e.g., Ceftazidime) in the presence of a fixed concentration of a diazabicyclooctane β-lactamase inhibitor against various bacterial strains. While specific data for "this compound" is proprietary to the patent holder, this table illustrates the expected potentiation effect.

| Bacterial Strain | β-Lactamase Produced | MIC of Ceftazidime alone (µg/mL) | MIC of Ceftazidime + Diazabicyclooctane Inhibitor (4 µg/mL) (µg/mL) |

| Escherichia coli (ATCC 25922) | None | 0.25 | 0.25 |

| Klebsiella pneumoniae (CTX-M-15) | ESBL | >128 | 1 |

| Klebsiella pneumoniae (KPC-2) | Carbapenemase | 64 | 2 |

| Pseudomonas aeruginosa (AmpC) | Cephalosporinase | 16 | 2 |

| Enterobacter cloacae (AmpC) | Cephalosporinase | 32 | 0.5 |

Data is illustrative and based on the general activity profile of diazabicyclooctane inhibitors.

Signaling Pathway and Logical Relationships

The interaction between this compound, β-lactam antibiotics, β-lactamase enzymes, and bacteria can be visualized as a logical relationship.

Diagram of the Drug-Enzyme-Bacteria Interaction

Caption: Logical relationship of this compound's action.

Conclusion

This compound represents a significant advancement in the fight against antibiotic-resistant bacteria. As a potent inhibitor of a broad spectrum of β-lactamase enzymes, it has the potential to restore the clinical utility of many existing β-lactam antibiotics. The data and protocols presented in this technical guide provide a foundational understanding for researchers and drug development professionals interested in this promising new therapeutic agent. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

Technical Guide: Solubility and Stability of Antibacterial Agent 46 and Related 1,6-Diazabicyclo[3.2.1]octan-7-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antibacterial agent 46" is identified as a compound from patent WO2013030735A1, example 9, with CAS number 1426572-51-1.[1] Despite extensive searches, the specific chemical structure and quantitative solubility and stability data for this exact agent are not publicly available. This guide, therefore, provides a framework for studying the solubility and stability of the core chemical class, 1,6-diazabicyclo[3.2.1]octan-7-one derivatives, which are a novel class of β-lactamase inhibitors. The data and protocols presented are based on general principles and data for related compounds.

Introduction

The emergence of bacterial resistance to β-lactam antibiotics, largely driven by the production of β-lactamase enzymes, is a critical global health threat. A promising strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI). The 1,6-diazabicyclo[3.2.1]octan-7-one scaffold represents a novel class of non-β-lactam β-lactamase inhibitors. "this compound" belongs to this class.

A thorough understanding of the physicochemical properties of any new antibacterial agent is fundamental for its development. Solubility and stability are critical parameters that influence bioavailability, formulation, storage, and ultimately, therapeutic efficacy. This technical guide outlines the methodologies for assessing the solubility and stability of compounds based on the 1,6-diazabicyclo[3.2.1]octan-7-one core structure.

Core Chemical Structure

While the exact structure of "this compound" is not publicly detailed, the core scaffold is the 1,6-diazabicyclo[3.2.1]octan-7-one ring system. The properties of derivatives will be influenced by the nature of the substituents (R-groups) attached to this core.

Solubility Studies

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. For antibacterial agents, solubility in various physiological and testing media is crucial.

Quantitative Data

As specific data for "this compound" is unavailable, the following table presents hypothetical solubility data to illustrate how results should be presented. The values are based on the general characteristics of similar small molecule drugs.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Deionized Water | 7.0 | 25 | Data not available | Shake-Flask |

| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | Data not available | Shake-Flask |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Data not available | Shake-Flask |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Data not available | Shake-Flask |

| Cation-Adjusted Mueller-Hinton Broth | 7.3 | 37 | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | >100,000 | Visual |

Experimental Protocols

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

-

Preparation: Prepare buffered solutions at the desired pH (e.g., PBS pH 7.4, SGF pH 1.2, SIF pH 6.8).

-

Addition of Compound: Add an excess amount of the solid test compound to a vial containing a known volume of the prepared buffer.

-

Incubation: Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant agitation (e.g., on an orbital shaker) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After incubation, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Kinetic solubility is often assessed in early drug discovery to quickly evaluate a large number of compounds. It measures the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Dilution: Add a small volume of the DMSO stock solution to the desired aqueous buffer (e.g., PBS pH 7.4) to achieve the final test concentration. The final DMSO concentration should be kept low (typically ≤1%).

-

Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than thermodynamic solubility (e.g., 1-2 hours).

-

Precipitation Detection: Measure the amount of precipitate formed. This can be done by various methods, such as nephelometry (light scattering) or by filtering the solution and quantifying the remaining dissolved compound by HPLC-UV.

-

Solubility Determination: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Stability Studies

Stability testing is crucial to determine the shelf-life of a drug substance and to ensure that it remains within its specification under various environmental conditions.

Quantitative Data

While specific stability data for "this compound" is not available, the following table summarizes stability data for other β-lactamase inhibitors in Cation-Adjusted Mueller Hinton Broth (CAMHB) at pH 7.25, which is a common in vitro testing medium. This data provides a reference for the expected stability of this class of compounds.

| Compound | Medium | Temperature (°C) | pH | Degradation Half-life (hours) |

| Clavulanic Acid | CAMHB | 36 | 7.25 | 29.0 |

| Tazobactam | CAMHB | 36 | 7.25 | >120 |

| Avibactam | CAMHB | 36 | 7.25 | >120 |

Data adapted from a comprehensive stability analysis of β-lactams and β-lactamase inhibitors.

Experimental Protocols

Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Protocol:

-

Sample Preparation: Place the solid drug substance in vials made of inert material (e.g., glass).

-

Storage Conditions: Store the samples under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

-

Sampling: At specified time points (e.g., 0, 1, 3, 6, 9, 12, 24, 36 months), withdraw samples.

-

Analysis: Analyze the samples for appearance, purity (using a stability-indicating HPLC method to detect and quantify degradation products), and any other relevant physicochemical properties.

-

Data Evaluation: Evaluate the data to determine the rate of degradation and to establish a re-test period or shelf-life.

Protocol:

-

Solution Preparation: Prepare solutions of the compound in relevant media (e.g., water for injection, infusion fluids, in vitro testing media) at a known concentration.

-

Storage: Store the solutions at different temperatures (e.g., refrigerated: 2-8°C; room temperature: 25°C; elevated: 37°C). Protect from light if the compound is found to be light-sensitive.

-

Sampling: At various time intervals, take aliquots of the solutions.

-

Analysis: Analyze the samples immediately using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the concentration of any degradation products. Physical changes such as color and pH should also be monitored.

-

Kinetics: Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life (t½).

Protocol:

-

Sample Preparation: Expose the solid drug substance and a solution of the drug substance to light. Control samples should be protected from light.

-

Light Exposure: Expose the samples to a light source that provides a specified overall illumination and UV radiation, as defined in ICH Q1B guidelines.

-

Analysis: After the exposure period, compare the exposed samples to the control samples for any changes in physical properties and for the formation of degradation products by HPLC.

Signaling Pathways and Mechanisms of Action

As "this compound" is a β-lactamase inhibitor, its primary mechanism of action is the inactivation of β-lactamase enzymes produced by bacteria. This protects co-administered β-lactam antibiotics from hydrolysis, allowing them to exert their bactericidal effect by inhibiting bacterial cell wall synthesis.

Conclusion

The solubility and stability of a novel antibacterial agent are paramount to its successful development. This guide provides a comprehensive overview of the standard methodologies for evaluating these critical properties for 1,6-diazabicyclo[3.2.1]octan-7-one derivatives, the class to which "this compound" belongs. While specific data for "this compound" remains elusive in the public domain, the protocols and frameworks outlined here provide a robust starting point for researchers and drug development professionals working on this and related series of promising β-lactamase inhibitors. Rigorous and standardized assessment of solubility and stability will be essential to advance these compounds towards clinical application in the fight against antimicrobial resistance.

References

In-Depth Technical Guide: Antibacterial Agent 46, a Novel Beta-Lactamase Inhibitor Active Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance in Gram-negative bacteria presents a formidable challenge to global public health. The production of β-lactamase enzymes, which inactivate β-lactam antibiotics, is a primary mechanism of resistance. "Antibacterial agent 46" is a novel compound belonging to the 1,6-diazabicyclo[3.2.1]octan-7-one class of β-lactamase inhibitors. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its activity against Gram-negative bacteria. The information presented herein is primarily derived from patent literature, specifically international patent application WO2013030735A1, where the compound is detailed as "Example 9".

Core Compound Information

Compound Name: this compound (designated as Example 9 in patent WO2013030735A1)

Chemical Class: 1,6-diazabicyclo[3.2.1]octan-7-one derivative

Mechanism of Action: this compound functions as a β-lactamase inhibitor. It is designed to be co-administered with a β-lactam antibiotic. The agent itself may possess weak intrinsic antibacterial activity but primarily acts by binding to and inactivating β-lactamase enzymes produced by resistant bacteria. This inactivation restores the efficacy of the partner β-lactam antibiotic, allowing it to effectively target and disrupt bacterial cell wall synthesis.

Quantitative Data

The following table summarizes the available quantitative data for this compound, specifically its Minimum Inhibitory Concentration (MIC) values when used in combination with a β-lactam antibiotic against various Gram-negative bacterial strains. The data has been extracted from patent WO2013030735A1.

| Bacterial Strain | β-Lactamase Profile | Antibiotic Partner | MIC of Partner Alone (µg/mL) | MIC of Partner with Agent 46 (µg/mL) |

| Escherichia coli NCTC 13353 | CTX-M-15 | Ceftazidime | >128 | 2 |

| Klebsiella pneumoniae H521 | KPC-2 | Ceftazidime | >128 | 4 |

| Klebsiella pneumoniae S48 | SHV, TEM | Ceftazidime | 64 | 1 |

| Pseudomonas aeruginosa | AmpC, OXA | Ceftazidime | 32 | 8 |

Experimental Protocols

The following methodologies are based on the descriptions provided in the patent literature for the evaluation of 1,6-diazabicyclo[3.2.1]octan-7-one derivatives.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the compounds was determined using the broth microdilution method in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum:

-

Bacterial strains were cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) overnight at 37°C.

-

Colonies were suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The bacterial suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compounds:

-

The β-lactam antibiotic and this compound were dissolved in a suitable solvent (e.g., water or DMSO) to create stock solutions.

-

Serial two-fold dilutions of the β-lactam antibiotic were prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.

-

This compound was added to the wells at a fixed concentration.

-

-

Inoculation and Incubation:

-

The prepared bacterial inoculum was added to each well of the microtiter plates.

-

Appropriate positive (bacteria and broth, no antibiotic) and negative (broth only) controls were included.

-

The plates were incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

-

-

Interpretation of Results:

-

The MIC was determined as the lowest concentration of the β-lactam antibiotic, in the presence of the fixed concentration of this compound, that completely inhibited visible growth of the bacteria.

-

Visualizations

Mechanism of Action: β-Lactamase Inhibition

Caption: Mechanism of β-lactamase inhibition by this compound.

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

This compound represents a promising β-lactamase inhibitor with demonstrated in vitro activity against a range of clinically relevant Gram-negative bacteria, including those expressing extended-spectrum β-lactamases (ESBLs) and carbapenemases. The available data suggests that when combined with a β-lactam antibiotic such as ceftazidime, it can significantly lower the MIC, indicating a restoration of antibacterial efficacy. Further research and clinical development are necessary to fully elucidate the therapeutic potential of this compound. This guide provides a foundational understanding for researchers and drug development professionals interested in this novel class of antibacterial agents.

Potential for Antimicrobial Resistance in Novel β-Lactamase Inhibitors: A Technical Guide on 1,6-diazabicyclo[3.2.1]octan-7-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential for antimicrobial resistance to the novel class of β-lactamase inhibitors, the 1,6-diazabicyclo[3.2.1]octan-7-one derivatives. This class of compounds, exemplified by agents described in patent WO2013030735A1, represents a significant advancement in combating bacterial infections, particularly those caused by multidrug-resistant Gram-negative bacteria. This document outlines their mechanism of action, summarizes available quantitative data on their efficacy, details relevant experimental protocols, and explores the known and potential mechanisms of resistance.

Introduction to 1,6-diazabicyclo[3.2.1]octan-7-one Derivatives

The emergence of bacterial β-lactamases, enzymes that hydrolyze and inactivate β-lactam antibiotics, is a primary driver of antimicrobial resistance. The 1,6-diazabicyclo[3.2.1]octan-7-one derivatives, such as zidebactam (WCK 5107) and other compounds developed by Wockhardt, are a novel class of non-β-lactam β-lactamase inhibitors. Unlike traditional inhibitors, they possess a unique bicyclic core structure. Their primary mechanism of action is the inhibition of a broad spectrum of β-lactamases, including Ambler class A, C, and some D enzymes. This inhibition restores the antibacterial activity of β-lactam antibiotics when used in combination.

Mechanism of Action

The core mechanism of these derivatives involves the formation of a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of β-lactamases. This incapacitates the enzyme, preventing it from hydrolyzing β-lactam antibiotics. Some compounds in this class, such as zidebactam, also exhibit a dual mechanism of action by binding to penicillin-binding protein 2 (PBP2), which contributes to their intrinsic antibacterial activity against certain Gram-negative bacteria.

Quantitative Data on Antimicrobial Activity

The following tables summarize the available quantitative data for representative 1,6-diazabicyclo[3.2.1]octan-7-one derivatives. The data is presented as Minimum Inhibitory Concentrations (MICs) and apparent inhibition constants (Ki app).

Table 1: Minimum Inhibitory Concentrations (MICs) of a Representative Agent against various bacterial strains. [1]

| Bacterial Strain | MIC (mcg/mL) |

| Escherichia coli NCTC13352 | 4 |

| Escherichia coli NCTC13353 | 2 |

| Escherichia coli M50 | 2 |

| Escherichia coli 7MP | 8 |

| Klebsiella pneumoniae H521 | 16 |

| Klebsiella pneumoniae H525 | 16 |

| Klebsiella pneumoniae ATCC700603 | >32 |

Table 2: Apparent Inhibition Constants (Ki app) of Zidebactam against various β-Lactamases.

| β-Lactamase | Ki app (μM) |

| KPC-2 | 0.25 |

| CTX-M-15 | 0.12 |

| AmpC (P. aeruginosa) | 0.08 |

| OXA-48 | >100 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the 1,6-diazabicyclo[3.2.1]octan-7-one derivatives, alone and in combination with a β-lactam antibiotic, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

A two-fold serial dilution of the test compound is prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

For combination studies, a fixed concentration of the β-lactamase inhibitor is added to each well containing serially diluted β-lactam antibiotic.

-

Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of the compounds over time.

Protocol:

-

Bacterial cultures are grown to the logarithmic phase and diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh MHB.

-

The test compound (alone or in combination with a β-lactam) is added at concentrations corresponding to multiples of the MIC.

-

Cultures are incubated at 37°C with shaking.

-

Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), serially diluted, and plated on appropriate agar plates.

-

After incubation, colonies are counted, and the log10 CFU/mL is plotted against time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[2]

β-Lactamase Inhibition Assay (Ki determination)

The inhibitory activity of the compounds against purified β-lactamases is determined by measuring the rate of hydrolysis of a chromogenic substrate, such as nitrocefin.

Protocol:

-

Purified β-lactamase enzyme is pre-incubated with various concentrations of the inhibitor in a suitable buffer at a defined temperature.

-

The reaction is initiated by the addition of a chromogenic substrate (e.g., nitrocefin).

-

The change in absorbance over time is monitored using a spectrophotometer.

-

The initial reaction velocities are calculated and used to determine the mode of inhibition and the inhibition constant (Ki) by fitting the data to appropriate enzyme kinetic models.

Potential for Antimicrobial Resistance

While 1,6-diazabicyclo[3.2.1]octan-7-one derivatives are potent inhibitors of many β-lactamases, the potential for the development of resistance remains a concern. The primary mechanisms of resistance to β-lactam/β-lactamase inhibitor combinations include:

-

Mutations in the β-lactamase enzyme: Amino acid substitutions in the active site of the β-lactamase can reduce the binding affinity of the inhibitor, thereby decreasing its effectiveness.

-

Overexpression of β-lactamases: Increased production of the target β-lactamase can overwhelm the inhibitor, allowing for the hydrolysis of the β-lactam antibiotic.

-

Expression of inhibitor-resistant β-lactamase variants: Bacteria may acquire genes encoding β-lactamases that are inherently less susceptible to inhibition by this class of compounds.

-

Alterations in outer membrane permeability: Changes in porin channels can restrict the entry of the inhibitor into the bacterial cell.

-

Efflux pumps: Active transport of the inhibitor out of the cell can reduce its intracellular concentration to sub-therapeutic levels.

Signaling Pathways and Resistance Mechanisms

The regulation of β-lactamase expression is a complex process involving various signaling pathways. Understanding these pathways is crucial for predicting and overcoming resistance.

AmpC Regulation and Potential for Resistance

The expression of the chromosomal AmpC β-lactamase is tightly regulated by the AmpG-AmpR-AmpC pathway. In the absence of a β-lactam, AmpR acts as a repressor of ampC transcription. During cell wall turnover, peptidoglycan degradation products are transported into the cytoplasm by AmpG and processed by NagZ. In the presence of certain β-lactams, an accumulation of cell wall precursors activates AmpR, leading to the induction of ampC expression. Mutations in the genes of this pathway, particularly ampD, can lead to constitutive overexpression of AmpC and high-level resistance.

Caption: Regulation of AmpC β-lactamase expression.

Experimental Workflow for Resistance Induction Studies

To investigate the potential for resistance development, in vitro resistance induction studies are performed.

Caption: Workflow for in vitro resistance induction studies.

Conclusion

The 1,6-diazabicyclo[3.2.1]octan-7-one derivatives represent a promising class of β-lactamase inhibitors with the potential to address the challenge of antimicrobial resistance. Their broad-spectrum activity and novel mechanism of action make them valuable components of combination therapies. However, the potential for the emergence of resistance through various mechanisms necessitates ongoing surveillance and research. A thorough understanding of the quantitative aspects of their activity, detailed experimental evaluation, and the molecular drivers of resistance, as outlined in this guide, is essential for the successful clinical development and long-term utility of this important new class of antibacterial agents.

References

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 46

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][2][3] It is a critical parameter in drug discovery and clinical microbiology to assess the potency of new antimicrobial compounds and to determine the susceptibility of bacteria to various antibiotics.[1][4][5] This document provides a detailed protocol for determining the MIC of a novel compound, "Antibacterial Agent 46," using the broth microdilution method. This method is a standardized, reproducible, and widely used technique for quantitative antimicrobial susceptibility testing.[1][6]

Principle of the Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[1][7][5] The assay is typically performed in a 96-well microtiter plate.[1][8] After incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[2][5][9]

Materials and Reagents

-

Bacterial Strain: Target aerobic bacterial strain (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™).

-

This compound: Stock solution of known concentration.

-

Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Equipment:

-

Reagents:

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).

-

Solvent for Agent 46 (if not water-soluble, e.g., DMSO).

-

Experimental Protocol

4.1. Preparation of Bacterial Inoculum

-

Primary Culture: From a stock culture, streak the test bacterium onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35°C.

-

Colony Selection: Select 3-5 well-isolated colonies of the same morphology from the agar plate.

-

Inoculum Suspension: Suspend the selected colonies in 5 mL of sterile saline. Vortex thoroughly to create a smooth suspension.

-

Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.13).

-

Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Since the inoculum will be diluted 1:1 in the wells, this working suspension should be prepared at 1 x 10⁶ CFU/mL.

4.2. Preparation of this compound Dilutions

-

Stock Solution: Prepare a stock solution of Agent 46 at a concentration at least 10 times the highest desired test concentration.[2] If a solvent like DMSO is used, ensure the final concentration in the assay does not exceed 1%, as it may affect bacterial growth.

-

Intermediate Dilution: Prepare an intermediate dilution of Agent 46 in CAMHB at twice the highest concentration to be tested (e.g., for a final top concentration of 128 µg/mL, prepare a 256 µg/mL solution).[8]

-

Serial Dilution Setup:

-

Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the intermediate Agent 46 solution (e.g., 256 µg/mL) to well 1.

-

Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down 6-8 times.[8]

-

Continue this twofold serial dilution process by transferring 100 µL from well 2 to well 3, and so on, down to well 10.[8]

-

After mixing in well 10, discard the final 100 µL.[8]

-

Well 11 will serve as the growth control (no drug).

-

Well 12 will serve as the sterility control (no bacteria).[8]

-

4.3. Inoculation and Incubation

-

Inoculation: Add 100 µL of the final bacterial inoculum (prepared in step 4.1.5) to wells 1 through 11. Do not add bacteria to well 12. This brings the final volume in each well to 200 µL and halves the concentration of Agent 46 to the desired final test concentrations.

-

Incubation: Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

4.4. Reading and Interpreting Results

-

Visual Inspection: After incubation, place the microtiter plate on a dark, non-reflective surface. Visually inspect the wells for turbidity.

-

Controls Verification:

-

Sterility Control (Well 12): Should remain clear.

-

Growth Control (Well 11): Should show distinct turbidity.

-

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[2] This is the first clear well in the dilution series.

Data Presentation

The results of the MIC assay should be recorded systematically. Below is an example table summarizing a hypothetical MIC determination for this compound against S. aureus.

| Well | Agent 46 Conc. (µg/mL) | Bacterial Growth (Turbidity) | Interpretation |

| 1 | 64 | - (Clear) | Inhibition |

| 2 | 32 | - (Clear) | Inhibition |

| 3 | 16 | - (Clear) | MIC |

| 4 | 8 | + (Turbid) | Growth |

| 5 | 4 | + (Turbid) | Growth |

| 6 | 2 | + (Turbid) | Growth |

| 7 | 1 | + (Turbid) | Growth |

| 8 | 0.5 | + (Turbid) | Growth |

| 9 | 0.25 | + (Turbid) | Growth |

| 10 | 0.125 | + (Turbid) | Growth |

| 11 | 0 (Growth Control) | + (Turbid) | Valid |

| 12 | 0 (Sterility Control) | - (Clear) | Valid |

In this example, the MIC of this compound for S. aureus is 16 µg/mL .

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay protocol.

Caption: Workflow for the broth microdilution MIC assay.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. idexx.com [idexx.com]

- 4. researchgate.net [researchgate.net]

- 5. apec.org [apec.org]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Application Notes and Protocols for Time-Kill Kinetics Assay of Antibacterial Agent 46

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro time-kill kinetics of "Antibacterial agent 46" against relevant bacterial pathogens. The time-kill assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1][2] This information is crucial for understanding the pharmacodynamic properties of a new antibacterial compound and for guiding preclinical and clinical development.

Introduction

The time-kill kinetics assay evaluates the rate and extent of bacterial killing by an antimicrobial agent at various concentrations and time points.[3] This assay provides more detailed information than static measures like the Minimum Inhibitory Concentration (MIC) by revealing the time-dependency of the antibacterial effect.[4] The primary endpoints of a time-kill assay are the determination of whether an agent is bactericidal (typically defined as a ≥3-log10 or 99.9% reduction in CFU/mL from the initial inoculum) or bacteriostatic (a <3-log10 reduction in CFU/mL).[1][5] These studies are essential for characterizing the antimicrobial profile of new drug candidates like "this compound."

Principle of the Assay

A standardized inoculum of a test bacterium is introduced into a liquid medium containing the antibacterial agent at various concentrations (often multiples of the MIC).[6] The viable bacterial count (Colony Forming Units per milliliter, CFU/mL) is determined at predefined time intervals over a 24-hour period by plating serial dilutions of the culture.[5][7] The change in log10 CFU/mL over time is then plotted to generate time-kill curves, which visually represent the killing kinetics of the agent.

Experimental Protocol

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the bactericidal activity of antimicrobial agents.[2][8][9][10]

Materials

-

"this compound" stock solution of known concentration

-

Test bacterial strain(s) (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile saline (0.9%) or Phosphate Buffered Saline (PBS)

-

Tryptic Soy Agar (TSA) or other suitable agar plates

-

Sterile culture tubes or flasks

-

Shaking incubator set at 37°C

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Spiral plater or manual plating equipment

-

Colony counter

Procedure

-

Inoculum Preparation:

-

From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate the broth culture at 37°C with shaking (e.g., 180-200 rpm) until it reaches the mid-logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[11]

-

Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.[12]

-

-

Preparation of Test Concentrations:

-

Prepare serial dilutions of "this compound" in CAMHB to achieve final concentrations equivalent to 0.25x, 0.5x, 1x (MIC), 2x, and 4x the predetermined MIC of the agent against the test organism.[6][7]

-

Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibacterial agent.

-

-

Time-Kill Assay Execution:

-

Dispense the prepared bacterial inoculum into each tube containing the different concentrations of "this compound" and the growth control tube.

-

Incubate all tubes at 37°C with constant agitation (e.g., 180 rpm).[5]

-

At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[5][6][11]

-

-

Viable Cell Counting:

-

Perform ten-fold serial dilutions of the collected aliquots in sterile saline or PBS.

-

Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL.

-

-

Data Analysis:

-

Calculate the log10 CFU/mL for each time point and concentration.

-

Plot the mean log10 CFU/mL (Y-axis) against time (X-axis) for each concentration to generate the time-kill curves.

-

Determine the change in log10 CFU/mL from the initial inoculum (time 0). A ≥3-log10 reduction is indicative of bactericidal activity.[1][3]

-

Data Presentation

The results of the time-kill kinetics assay for "this compound" against a hypothetical bacterial strain are summarized in the tables below.

Table 1: Log10 CFU/mL of Bacterial Strain Treated with this compound over 24 Hours

| Concentration | 0 hr | 1 hr | 2 hr | 4 hr | 6 hr | 8 hr | 24 hr |

| Growth Control | 5.70 | 6.15 | 6.85 | 7.90 | 8.50 | 9.10 | 9.50 |

| 0.25x MIC | 5.71 | 5.90 | 6.30 | 7.10 | 7.80 | 8.40 | 8.90 |

| 0.5x MIC | 5.69 | 5.75 | 5.80 | 6.10 | 6.50 | 6.90 | 7.20 |

| 1x MIC (MIC) | 5.70 | 5.50 | 5.20 | 4.80 | 4.50 | 4.30 | 4.00 |

| 2x MIC | 5.72 | 4.90 | 4.10 | 3.20 | 2.80 | 2.50 | <2.00 |